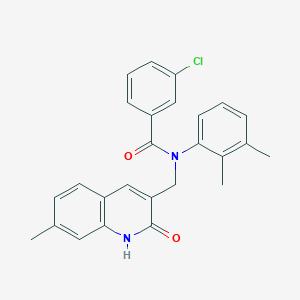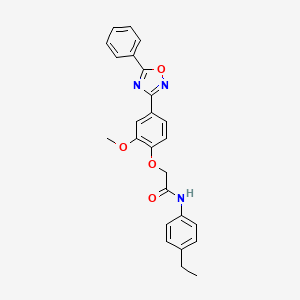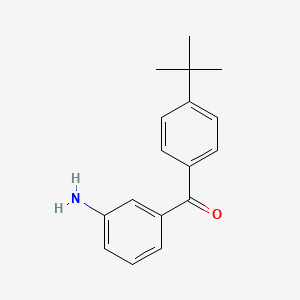
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone, also known as ATBM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. ATBM belongs to the family of aryl ketones and has been studied extensively for its ability to inhibit the activity of certain enzymes and proteins in the body. In
Wirkmechanismus
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound inhibits the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation and tumor growth. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various scientific research areas. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of COX-2. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone has several advantages as a research tool, including its high purity and stability, its ability to inhibit the activity of specific enzymes and proteins, and its potential therapeutic properties. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes and proteins, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and administration route of this compound for different research applications have not been fully established.
Zukünftige Richtungen
There are several future directions for research on (3-Aminophenyl)(4-(tert-butyl)phenyl)methanone. One potential avenue of research is to further explore the mechanism of action of this compound, particularly with respect to its effects on other enzymes and proteins in the body. Another potential area of research is to investigate the potential therapeutic applications of this compound in other disease areas, such as cardiovascular disease and autoimmune disorders. Additionally, more research is needed to establish the optimal dosage and administration route of this compound for different research applications.
Synthesemethoden
The synthesis of (3-Aminophenyl)(4-(tert-butyl)phenyl)methanone involves the reaction of 3-aminophenylboronic acid and 4-(tert-butyl)benzaldehyde in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound as a yellow solid. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote tumor growth. This compound has also been studied for its anti-inflammatory properties, as it inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-aminophenyl)-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMRNNBDQYFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556568 |
Source


|
| Record name | (3-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62261-28-3 |
Source


|
| Record name | (3-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

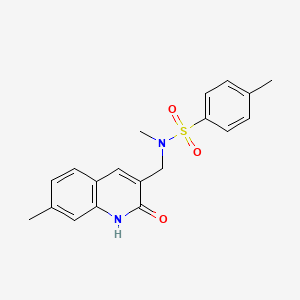

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
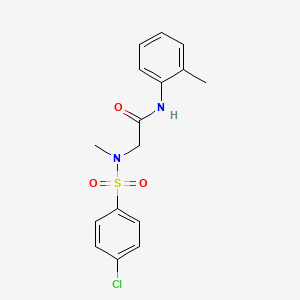
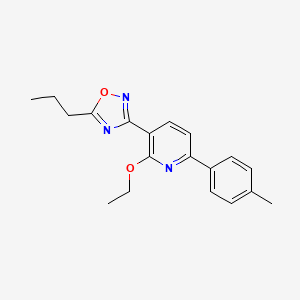


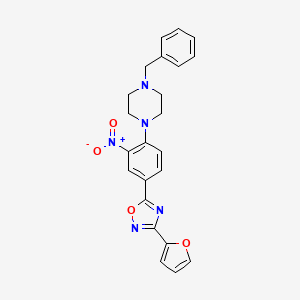
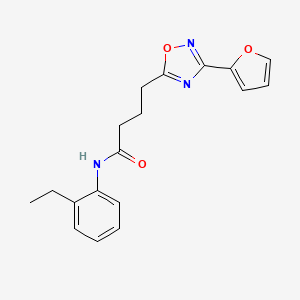
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

